1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone
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Overview
Description
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone is a chemical compound known for its unique structure and properties. It belongs to the class of thiazolidinones, which are characterized by a thiazolidine ring fused with a ketone group.
Preparation Methods
The synthesis of 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone typically involves the reaction of a thiazolidine derivative with a phenyl-substituted ketone. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces alcohols .
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and regulation.
Medicine: Preliminary studies suggest that 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone may have therapeutic potential. It has shown promise in preclinical models for the treatment of certain diseases, such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of a key enzyme in a metabolic pathway can disrupt the pathway, leading to therapeutic effects in disease models .
Comparison with Similar Compounds
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone can be compared with other thiazolidinone derivatives, such as:
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-butanone: Similar in structure but with a longer carbon chain, this compound may exhibit different reactivity and biological activity.
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-pentanone: Another derivative with an even longer carbon chain, potentially leading to variations in solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific balance of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NOS2 |
---|---|
Molecular Weight |
251.4 g/mol |
IUPAC Name |
1-(4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C12H13NOS2/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
LGVYUGKSBWUYOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CSC1=S)C2=CC=CC=C2 |
Origin of Product |
United States |
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